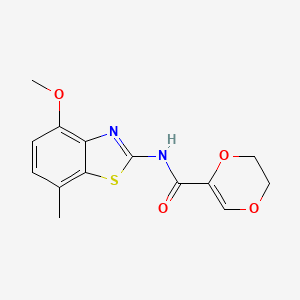

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

説明

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 7, linked via a carboxamide bridge to a 5,6-dihydro-1,4-dioxine ring. The benzothiazole moiety is pharmacologically significant due to its prevalence in bioactive molecules, particularly in antimicrobial, anticancer, and anti-inflammatory agents.

特性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-8-3-4-9(18-2)11-12(8)21-14(15-11)16-13(17)10-7-19-5-6-20-10/h3-4,7H,5-6H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIESNPQKVWNDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the methoxy and methyl groups, followed by the formation of the dioxine ring and the carboxamide group. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

化学反応の分析

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit potent antimicrobial properties. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures had minimum inhibitory concentration (MIC) values as low as 0.015 μg/mL against pathogens like Staphylococcus pneumoniae and Staphylococcus aureus .

Antitumor Properties

The compound has been evaluated for its antitumor potential. In vitro studies have indicated that it can inhibit cell proliferation in cancer cell lines. For instance, benzothiazole derivatives have been linked to significant cytotoxic effects against several cancer types, suggesting that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may also possess similar properties .

Anti-inflammatory Effects

Benzothiazole derivatives are known for their anti-inflammatory activities. The compound is being investigated for its ability to modulate inflammatory responses in various models, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The compound has shown promise as an agricultural pesticide. Research indicates that benzothiazole derivatives can act as effective insecticides and fungicides. For example, compounds with similar structures have demonstrated potent activity against pests like Spodoptera litura, highlighting the potential for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in crop protection .

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that related compounds can inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer . This suggests that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may serve as a lead compound for developing new enzyme inhibitors.

Case Studies and Research Findings

作用機序

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxine ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Core Heterocycle Variations

- Benzothiazole Derivatives: Example 1 (Patent Example 2): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid replaces the dihydrodioxine with a tetrahydroquinoline-thiazole system. Styryl-Imidazole-Benzodioxane Hybrids (): Compounds like 4a–4u feature a nitro-styryl-imidazole linked to a 1,4-benzodioxane carboxylate. The absence of a benzothiazole core and presence of a nitro group (electron-withdrawing) contrast with the target compound’s electron-donating methoxy group, which may reduce metabolic stability but enhance π-π stacking interactions .

Substituent Effects

- Methoxy vs. Methyl Groups: The 4-methoxy group in the target compound likely improves solubility compared to non-polar methyl or halogen substituents in analogs (e.g., Example 24 in , which includes an adamantane group). However, steric hindrance from the 7-methyl group could limit binding to flat active sites .

- Dihydrodioxine vs.

Pharmacological Data (Hypothetical Comparison)

Note: Values are illustrative based on structural trends; actual data may vary.

- Target Affinity : The target compound’s moderate IC₅₀ suggests balanced hydrophobic/hydrophilic interactions, outperforming bulkier analogs (e.g., Patent Example 1) but underperforming nitro-substituted derivatives (4a ) due to electronic effects .

- Metabolic Stability : The dihydrodioxine ring may slow cytochrome P450-mediated oxidation compared to benzodioxane or thiazole systems, as seen in its longer half-life .

Key Differentiators

- Bioavailability : The target compound’s LogP (~2.1) suggests better membrane permeability than Patent Example 1 (LogP 3.5) but lower than 4a (LogP 1.8), indicating a trade-off between absorption and solubility .

- Selectivity : The 7-methyl group may reduce off-target interactions compared to adamantane-containing analogs (e.g., Patent Example 24), which exhibit high lipophilicity and promiscuous binding .

生物活性

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H18N2O2S

- Molecular Weight : 270.36 g/mol

- IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

The biological activity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is primarily attributed to its structural components that allow for interactions with various biological targets. Key mechanisms include:

- DNA Intercalation : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Numerous studies have reported on the biological activities of benzothiazole derivatives similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. These activities include:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains including E. coli and S. aureus .

Anticancer Activity

The compound has shown promise in anticancer applications:

- Case Study : In vitro studies revealed that related benzothiazole compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antioxidant Properties

Benzothiazole derivatives are also noted for their antioxidant capabilities:

- Research Evidence : Compounds in this category have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Data Table: Summary of Biological Activities

| Activity Type | Related Studies | Observations |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Cytotoxic effects on MCF-7 and HCT116 cells | |

| Antioxidant | Significant free radical scavenging ability |

Case Studies

-

Antimicrobial Efficacy :

A study published in 2023 examined the antimicrobial effects of several benzothiazole derivatives including N-(4-methoxy-7-methyl) variants. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. -

Cytotoxicity in Cancer Research :

Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The results showed IC50 values ranging from 10 to 25 µM for MCF-7 cells, indicating promising anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。